Benzo[h]quinoline, 7,8,9,10-tetrahydro-
Description
Benzo[h]quinoline, 7,8,9,10-tetrahydro- (THBQ) is a partially hydrogenated derivative of benzo[h]quinoline, characterized by the saturation of the 7,8,9,10-positions of the fused aromatic ring system. This structural modification imparts distinct electronic and steric properties compared to its fully aromatic counterpart.
Properties
CAS No. |
56528-74-6 |
|---|---|
Molecular Formula |
C13H13N |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
7,8,9,10-tetrahydrobenzo[h]quinoline |
InChI |
InChI=1S/C13H13N/c1-2-6-12-10(4-1)7-8-11-5-3-9-14-13(11)12/h3,5,7-9H,1-2,4,6H2 |
InChI Key |
SOPXOVPZBFBRIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[h]quinoline, 7,8,9,10-tetrahydro- typically involves the hydrogenation of benzo[h]quinoline. This process can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium or platinum under high pressure and temperature conditions . Another method involves the reduction of benzo[h]quinoline using chemical reducing agents like sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
In an industrial setting, the production of benzo[h]quinoline, 7,8,9,10-tetrahydro- can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzo[h]quinoline, 7,8,9,10-tetrahydro- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzo[h]quinoline.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used under various conditions.
Major Products Formed
Oxidation: Benzo[h]quinoline.
Reduction: Fully saturated derivatives.
Substitution: Various substituted benzo[h]quinoline derivatives.
Scientific Research Applications
Benzo[h]quinoline, 7,8,9,10-tetrahydro- has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzo[h]quinoline, 7,8,9,10-tetrahydro- involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the double helix structure and affecting gene expression . Additionally, it can inhibit certain enzymes, leading to altered cellular processes .
Comparison with Similar Compounds
Structural and Electronic Comparisons with Similar Compounds
Benzo[h]quinoline vs. Benzo[f]quinoline
- Structural Differences: Benzo[h]quinoline and benzo[f]quinoline are structural isomers differing in the position of the fused benzene ring relative to the quinoline nitrogen. This positional isomerism affects their electronic properties and reactivity.
- Basicity: Fluorine substitution studies demonstrate that benzo[h]quinoline exhibits lower basicity (pKa ~3.7) compared to benzo[f]quinoline (pKa ~4.2), attributed to differences in electron-withdrawing effects of the fused benzene ring .
- Metabolism: Fungal biotransformation of benzo[h]quinoline yields trans-5,6-dihydrodiol, trans-7,8-dihydrodiol, and 7-hydroxy derivatives, whereas benzo[f]quinoline forms trans-7,8-dihydrodiol and N-oxide metabolites.
Comparison with Benzo[c]quinoline
- DNA Interaction: Benzo[c]quinoline derivatives intercalate into DNA, forming stable "sandwich-like" structures, a mechanism linked to their anticancer activity . In contrast, THBQ’s saturated ring system may reduce intercalation efficiency but enhance metabolic stability.
- Biological Targets: Benzo[c]quinoline derivatives act as Topoisomerase II (Topo II) and ATP synthase inhibitors, whereas THBQ’s hydrogenated structure may favor alternative targets, such as cholinesterases, as seen in related tetrahydro-benzo[c]chromen-6-one derivatives .
Quinoline and Tetrahydroquinoline Analogues
- Reactivity: Quinoline’s fully aromatic system confers higher chemical reactivity compared to THBQ. For instance, acetylation of quinoline proceeds more readily under radical conditions than its hydrogenated counterparts .
- Pharmacological Profiles: Tetrahydroquinoline derivatives often exhibit improved bioavailability and reduced toxicity compared to aromatic quinoline, a trend that may extend to THBQ-based therapeutics .
Anticancer Activity
- DNA Damage and Repair: Benzo[a]pyrene diol-epoxides, structurally related to THBQ metabolites, induce DNA strand breaks and inhibit replication.
- Enzyme Inhibition: THBQ derivatives, such as 4-((1H-Imidazol-1-yl)methyl)-7,8,9,10-tetrahydro-2-(4-methylsulfonylphenyl)-benzo[h]quinoline, demonstrate selective COX-2 inhibition (IC₅₀ = 0.043 µM), surpassing the potency of celecoxib .
Neuroactive Potential
Tetrahydro-benzo[c]chromen-6-one derivatives exhibit cholinesterase inhibitory activity, suggesting that THBQ’s hydrogenated framework could be optimized for neurodegenerative disease applications .
Data Tables
Table 1: Comparative Basicity of Benzoquinoline Isomers
| Compound | pKa (Fluorinated Derivative) | Reference |
|---|---|---|
| Benzo[h]quinoline | 3.7 | |
| Benzo[f]quinoline | 4.2 | |
| Quinoline | 4.9 |
Table 2: Anticancer Activity of Selected Derivatives
| Compound | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| THBQ-COX-2 inhibitor (9e) | COX-2 | 0.043 µM | |
| Benzo[c]quinoline derivative | Topo II | 1.2 µM | |
| Benzo[a]pyrene diol-epoxide | DNA replication | 10–25%* |
*Percentage of DNA synthesis inhibition in A549 cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
